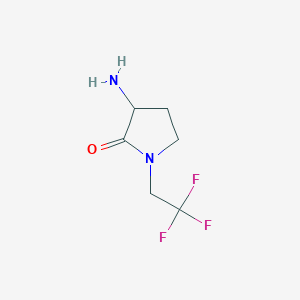

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

CAS No.: 1250382-97-8

Cat. No.: VC3387593

Molecular Formula: C6H9F3N2O

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250382-97-8 |

|---|---|

| Molecular Formula | C6H9F3N2O |

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C6H9F3N2O/c7-6(8,9)3-11-2-1-4(10)5(11)12/h4H,1-3,10H2 |

| Standard InChI Key | TWVHINYORFLENM-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)C1N)CC(F)(F)F |

| Canonical SMILES | C1CN(C(=O)C1N)CC(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure

The compound 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one presents a distinct molecular architecture characterized by its pyrrolidinone core structure. Its molecular formula is C6H9F3N2O, with a molecular weight of approximately 183.14 g/mol . The structure consists of a five-membered lactam ring (pyrrolidin-2-one) with two key functional groups: an amino group (-NH2) at the 3-position and a trifluoroethyl group (-CH2CF3) attached to the nitrogen at position 1. This configuration creates a molecule with multiple functional sites that can participate in various chemical interactions and reactions.

The structural representation can be expressed through the SMILES notation: C1CN(C(=O)C1N)CC(F)(F)F, which precisely defines the connectivity of atoms within the molecule . The compound's three-dimensional conformation is influenced by the stereochemistry at the 3-position, where the amino group is located.

Physical and Chemical Properties

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one possesses distinct physical and chemical properties that influence its behavior in various environments. The presence of the trifluoroethyl group significantly enhances the compound's lipophilicity compared to non-fluorinated analogs, which contributes to its membrane permeability characteristics. This property is particularly valuable in medicinal chemistry, as it can improve the compound's ability to cross biological barriers.

The compound features multiple functional groups that define its chemical properties:

-

The lactam (cyclic amide) functionality provides a site for hydrogen bonding and contributes to the compound's polarity

-

The primary amine group at the 3-position can participate in various reactions, including nucleophilic substitutions and condensations

-

The trifluoroethyl group introduces fluorine atoms, which can enhance metabolic stability and binding interactions with biological targets

Table 1: Key Physical and Chemical Properties of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Spectroscopic Characteristics

Spectroscopic analysis provides essential insights into the structural features of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Nuclear Magnetic Resonance (NMR) spectroscopy can reveal key structural information about the compound, with characteristic signals corresponding to the various functional groups and their environments within the molecule.

In the 1H NMR spectrum, signals corresponding to the pyrrolidinone ring protons, the trifluoroethyl group, and the amino group would be expected. The trifluoromethyl group typically exhibits coupling with adjacent protons, creating distinctive splitting patterns. The 19F NMR would show signals characteristic of the trifluoromethyl group, providing confirmatory evidence of the fluorinated moiety.

Synthesis Methods

Palladium-Catalyzed Synthesis

One notable synthetic route for obtaining 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves palladium-catalyzed reactions. A documented approach includes the reaction of 2-(2-pyridyl)imidazo[1,2-a]pyridine derivatives with trifluoroethylamine under palladium-catalyzed conditions. This methodology leverages transition metal catalysis to form the desired compound structure efficiently.

The efficiency and yield of this synthetic pathway can vary significantly based on the specific reaction conditions employed, including catalyst loading, solvent choice, temperature, and reaction time. Optimization of these parameters is crucial for achieving maximal yields and product purity.

Alternative Synthetic Routes

While the palladium-catalyzed approach represents one viable method for synthesizing 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, other synthetic strategies may also exist. The development of alternative synthetic routes often aims to improve yield, reduce reaction steps, minimize waste, or enable scalability for industrial applications.

Potential alternative approaches might include:

-

Modification of pre-existing pyrrolidinone scaffolds through selective functionalization

-

Construction of the pyrrolidinone ring with the trifluoroethyl and amino groups already in place

-

Application of copper-catalyzed reactions, as suggested by related research on trifluoroethyl-containing heterocycles

The choice of synthetic method depends on factors such as available starting materials, desired scale, and specific application requirements for the final compound.

Reactivity and Chemical Behavior

The reactivity of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is primarily determined by its functional groups. The amino group at the 3-position serves as a nucleophilic center, capable of participating in various reactions including alkylation, acylation, and condensation processes. This reactivity makes the compound valuable as a building block in the synthesis of more complex molecular structures.

The trifluoroethyl group, while generally less reactive than the amino functionality, significantly influences the compound's electronic properties and can affect the reactivity of nearby functional groups. The electron-withdrawing nature of the trifluoromethyl moiety can modulate the nucleophilicity of the adjacent nitrogen in the pyrrolidinone ring.

Applications and Research Significance

Medicinal Chemistry Applications

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has emerged as a valuable building block in medicinal chemistry due to its distinctive structural features. The trifluoroethyl group enhances the compound's lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to non-fluorinated analogs. These characteristics make it an attractive structural element in drug design efforts.

The compound's ability to serve as a scaffold for further derivatization through its amino group provides medicinal chemists with opportunities to create diverse compound libraries for screening against various biological targets. The combination of the pyrrolidinone core with the trifluoroethyl substituent creates a unique three-dimensional architecture that can potentially interact with specific binding sites on proteins or enzymes.

Role in Neurological Research

Research suggests that 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and related compounds may have applications in the development of therapeutics targeting neurological disorders. The compound's potential ability to stabilize microtubules and influence neuronal health could make it valuable in creating novel treatments for neurodegenerative conditions.

The enhanced membrane permeability conferred by the trifluoroethyl group may facilitate the compound's ability to cross the blood-brain barrier, a critical consideration for central nervous system (CNS) drug development. This property, combined with the compound's potential to interact with relevant neurological targets, positions it as a promising lead compound for further investigation in this therapeutic area.

Enzyme Inhibition Studies

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one may serve as a probe or inhibitor in biological studies aimed at understanding enzyme mechanisms. The compound's distinct structural features could enable selective interactions with specific enzyme binding sites, providing valuable tools for investigating enzyme function and identifying new therapeutic targets.

By designing derivatives with optimized binding properties, researchers could potentially develop selective inhibitors for enzymes implicated in various disease states. This approach could lead to both enhanced understanding of fundamental biological processes and the development of novel therapeutic agents.

Structure-Activity Relationships

The amino group at the 3-position represents a key site for structural modification. Derivatives with different substituents at this position might exhibit altered biological activities, potentially targeting different biochemical pathways or receptor systems. Systematic exploration of these structure-activity relationships could guide the rational design of compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Additionally, the stereochemistry at the 3-position could play a significant role in determining the compound's biological activity, as different stereoisomers might interact differently with chiral biological targets such as enzymes or receptors. This aspect of SAR could be particularly relevant for developing highly selective therapeutic agents.

Future Research Directions

The continued investigation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one presents several promising research avenues. Future studies could focus on:

-

Developing more efficient and scalable synthetic routes to facilitate larger-scale production and diversification of the compound

-

Exploring additional chemical modifications to generate libraries of derivatives with enhanced properties for specific applications

-

Conducting detailed mechanistic studies to elucidate the compound's interactions with biological targets

-

Investigating potential applications in additional therapeutic areas beyond those currently identified

-

Utilizing computational approaches to predict optimal structural modifications for specific target interactions

The copper-catalyzed asymmetric reactions involving trifluoroethyl-containing compounds, as described in related research, might provide valuable methodologies for creating stereochemically defined derivatives with enhanced biological activities . Such approaches could expand the compound's utility in both basic research and applied pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume